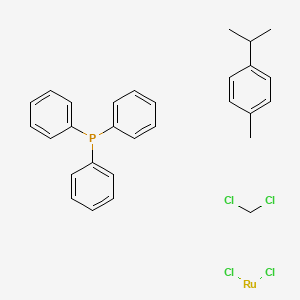

Dichloro(p-cymene)triphenylphosphineruthenium(II) dichloromethane adduct, min. 98%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dichloro(p-cymene)triphenylphosphineruthenium(II) dichloromethane adduct is a chemical compound with the CAS number 52490-94-5 . It has a molecular weight of 569.5 and is solid in physical form . The compound is stored under nitrogen, protected from light, and at a temperature of 4°C . It is used as a catalyst for hydrosilylation and also as a pharmaceutical intermediate .

Molecular Structure Analysis

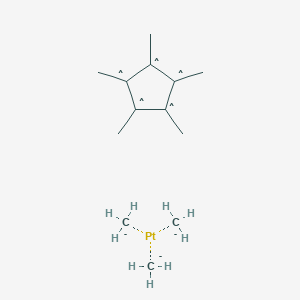

The molecular formula of this compound is C28H29Cl2PRu . The InChI code is 1S/C18H15P.C10H14.2ClH.Ru/c1-4-10-16 (11-5-1)19 (17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8 (2)10-6-4-9 (3)5-7-10;;;/h1-15H;4-8H,1-3H3;2*1H;/q;;;;+1/p-1 . The compound has a complexity of 293 and a topological polar surface area of 0 Ų .Physical And Chemical Properties Analysis

The compound has a molecular weight of 653.4 g/mol . It has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count . The compound has 4 rotatable bonds . The exact mass is 653.993139 g/mol and the monoisotopic mass is 651.996089 g/mol .Scientific Research Applications

Catalysis and Organic Synthesis

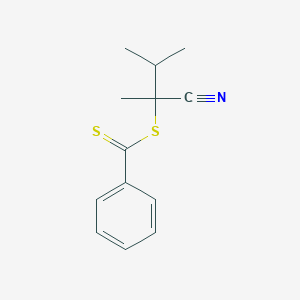

Dichloro(p-cymene)triphenylphosphineruthenium(II) dichloromethane adduct serves as a catalyst or a precursor in various organic transformations. For example, it has been used in the oxidative addition reactions to produce palladium complexes, which are crucial for the Suzuki–Miyaura cross-coupling reactions (Mphahlele & Oyeyiola, 2011). This highlights its utility in forming biaryl compounds, which are essential in pharmaceuticals and agrochemicals. Additionally, its application extends to the reductive N-heterocyclization reactions, transforming N-(2-nitrobenzylidene)amines into 2H-indazole derivatives, showcasing its versatility in synthesizing heterocyclic compounds (Akazome, Kondo, & Watanabe, 1991).

Material Science

In material science, the dichloro(p-cymene)triphenylphosphineruthenium(II) dichloromethane adduct plays a role in the development of novel materials. For instance, complexes formed with this compound have been studied for their magnetic and electronic properties, contributing to the understanding of metal-ligand interactions and their potential applications in electronic devices (Leznoff et al., 1999).

Anticancer Research

This compound also finds application in medicinal chemistry, particularly in anticancer research. Complexes derived from dichloro(p-cymene)triphenylphosphineruthenium(II) have been explored for their cytotoxic effects against cancer cells. Studies have shown that these complexes exhibit potential as anticancer agents, offering a pathway for the development of new cancer therapies (Fuster et al., 2022).

Safety and Hazards

Mechanism of Action

Target of Action

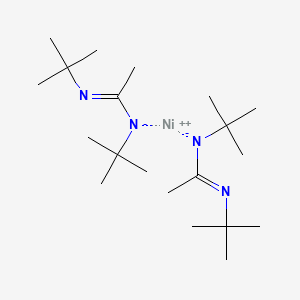

Dichloro(p-cymene)(triphenylphosphane)ruthenium(II), also known as MFCD28144560 or Dichloro(p-cymene)triphenylphosphineruthenium(II) dichloromethane adduct, min. 98%, is an organometallic arene ruthenium(II) complex Organometallic arene ruthenium(ii) complexes have been studied for a range of uses, including dna-binding studies, chemosensors, highly selective receptors, and catalysis .

Mode of Action

The compound adopts a classic pseudo-tetrahedral piano-stool structure . Tertiary phosphines, such as the ubiquitous triphenylphosphine, are known to rapidly cleave Ru—Cl—Ru bridges in dinuclear arene complexes to give achiral or chiral mononuclear compounds . The nature of the 6-arene ligand has a marginal effect on these structural parameters .

Biochemical Pathways

It’s known that organometallic arene ruthenium(ii) complexes can be involved in a variety of reactions, including c-h activation .

Result of Action

Organometallic arene ruthenium(ii) complexes have been studied for a range of uses, including dna-binding studies, chemosensors, highly selective receptors, and catalysis .

Action Environment

The structure of the compound has been verified during efforts to prepare a mixed-metal cu/ru complex using pyrazine-2,3-dicarboxylic acid as a bridging ligand .

properties

IUPAC Name |

dichloromethane;dichlororuthenium;1-methyl-4-propan-2-ylbenzene;triphenylphosphane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15P.C10H14.CH2Cl2.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8(2)10-6-4-9(3)5-7-10;2-1-3;;;/h1-15H;4-8H,1-3H3;1H2;2*1H;/q;;;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCNSVXDEFGLMT-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.Cl[Ru]Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31Cl4PRu |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

653.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B6309746.png)

![4-Dimethylamino-n-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-butyramide tartaric acid salt](/img/structure/B6309755.png)

![2-Benzyl-5-[2-(5-ethyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole](/img/structure/B6309762.png)

![(Hexamethylenetetramine)penta[copper(I) cyanide]; 98% MOF](/img/structure/B6309827.png)